Conformational Rigidity Around the Glycosidic Bond
Circular dichroism (CD) studies over a temperature range of -100°C to +40°C in hydroalcoholic solutions demonstrated that β-uridine exhibits a 40% decrease in the main dichroic band upon cooling, reflecting substantial conformational flexibility around the glycosidic bond. In contrast, α-uridine (α-Vrd) showed only a small decrease, indicating significantly restricted glycosidic bond motion and a more rigid overall structure [1].
| Evidence Dimension | Conformational flexibility (dichroic band decrease upon cooling) |
|---|---|
| Target Compound Data | Small decrease (minimal conformational change) |
| Comparator Or Baseline | β-Uridine: ~40% decrease in main dichroic band |
| Quantified Difference | ~40 percentage points greater flexibility for β-uridine; α-uridine remains rigid |
| Conditions | Hydroalcoholic solutions, -100°C to +40°C, circular dichroism |
Why This Matters
This rigidity directly impacts molecular recognition by enzymes and nucleic acid binding partners, enabling applications where stable, conformationally constrained nucleosides are required.
- [1] El-Sayed HA, et al. Nucleoside conformations. 15. Flexibility of natural pyrimidine nucleosides around the glycosidic bond. Nucleic Acids Res. 1974;1(6):803-807. View Source
